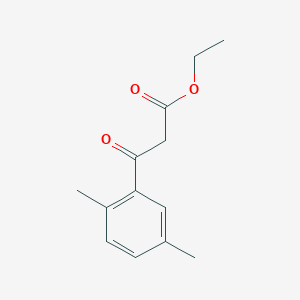

Ethyl (2,5-dimethylbenzoyl)acetate

Description

Contextualization as a β-Keto Ester Framework

Ethyl (2,5-dimethylbenzoyl)acetate belongs to the class of β-keto esters. This classification is central to its chemical reactivity and utility in synthesis. The β-keto ester functional group is characterized by a ketone group at the β-position relative to an ester group. This arrangement confers unique reactivity upon the α-hydrogen atoms, which are situated between the two carbonyl groups. These protons are significantly more acidic than those in simple ketones or esters, facilitating the formation of a stabilized enolate ion in the presence of a base.

This enhanced acidity and the subsequent ease of enolate formation make β-keto esters like this compound versatile building blocks in a variety of carbon-carbon bond-forming reactions. These include alkylations, acylations, and condensations, which are fundamental processes in the construction of complex organic molecules.

Significance of the Dimethylbenzoyl Moiety in Contemporary Organic Chemistry

The presence of the 2,5-dimethylbenzoyl moiety significantly influences the properties and reactivity of the entire molecule. The two methyl groups on the benzene (B151609) ring are electron-donating, which can affect the electronic environment of the aromatic ring and the adjacent carbonyl group. This substitution pattern can impact the molecule's steric and electronic properties, potentially influencing its reactivity in synthetic transformations.

The synthesis of the precursor, 2,5-dimethylbenzoyl chloride, can be achieved by reacting 2,5-dimethylbenzoic acid with thionyl chloride. prepchem.com This acid chloride is a key intermediate for introducing the 2,5-dimethylbenzoyl group into various molecular frameworks. While direct research on the specific significance of the 2,5-dimethylbenzoyl group is limited, the study of substituted benzoyl compounds is a broad area of chemical research. For instance, the related compound ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate has been synthesized and characterized, highlighting the ongoing interest in molecules containing the dimethylbenzoyl scaffold. nih.gov

Overview of Current Research Trajectories Involving Aroyldimethylacetates

Aroyldimethylacetates, a class of compounds that includes this compound, are valuable intermediates in organic synthesis. Research in this area often focuses on the development of new synthetic methodologies and the application of these compounds in the synthesis of heterocyclic compounds and other complex molecular architectures.

While specific research on this compound is not widely published, studies on related aroylacetates provide insight into potential research directions. For example, the synthesis of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate (B1210297) has been reported, involving the reaction of the corresponding tetrafluorobenzoyl chloride with potassium ethyl malonate. This suggests that similar synthetic strategies could be applicable to the preparation of this compound.

Furthermore, β-keto esters, in general, are key precursors in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and materials. Research continues to explore new catalysts and reaction conditions to enhance the efficiency and selectivity of reactions involving these versatile building blocks. The unique substitution pattern of this compound may offer opportunities for the development of novel compounds with specific biological or material properties.

Properties

IUPAC Name |

ethyl 3-(2,5-dimethylphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-4-16-13(15)8-12(14)11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNYELMYXQEMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Chemical Reactivity and Mechanistic Investigations of Ethyl 2,5 Dimethylbenzoyl Acetate

Elucidation of Nucleophilic Attack Mechanisms at Carbonyl Centers

The structure of ethyl (2,5-dimethylbenzoyl)acetate presents two distinct carbonyl centers for potential nucleophilic attack: the ester carbonyl and the ketone carbonyl. The reactivity of these sites differs due to electronic and steric factors.

The ester carbonyl is generally less electrophilic than the ketone carbonyl. This reduced reactivity is attributed to the resonance donation of the lone pair of electrons from the ethoxy oxygen atom, which delocalizes the positive charge on the carbonyl carbon.

Despite its lower reactivity compared to the ketone, the ester carbonyl can undergo nucleophilic acyl substitution reactions. Common nucleophiles such as hydroxides, alkoxides, and amines can attack the ester carbonyl, leading to hydrolysis, transesterification, or amidation, respectively. These reactions typically proceed through a tetrahedral intermediate. nih.gov

The ketone carbonyl is more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl. researchgate.net This is because the ketone carbonyl is only stabilized by the adjacent alkyl and aryl groups through inductive effects and hyperconjugation, which are less effective at delocalizing the carbonyl's partial positive charge compared to the resonance effect in the ester.

Nucleophilic addition to the ketone carbonyl is a common reaction pathway. Strong nucleophiles, such as Grignard reagents and organolithium compounds, will preferentially attack the ketone. researchgate.net The resulting alkoxide intermediate can then be protonated to yield a tertiary alcohol. The steric hindrance from the ortho-methyl group on the benzoyl moiety might slightly modulate the accessibility of the ketone carbonyl to bulky nucleophiles.

Directed Electrophilic Aromatic Substitution on the Dimethylphenyl Moiety

The 2,5-dimethylphenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution on the aromatic ring is directed by the combined electronic effects of the two methyl groups and the deactivating benzoylacetate group.

Methyl groups are activating and ortho-, para-directing due to their electron-donating inductive and hyperconjugation effects. rsc.orgmasterorganicchemistry.comfiveable.me The benzoylacetate group, being an acyl group, is a deactivating and meta-directing group due to its electron-withdrawing resonance and inductive effects.

The directing effects of these substituents are additive. The two methyl groups at positions 2 and 5 strongly activate the ring for electrophilic attack at positions 3, 4, and 6. The deactivating benzoyl group at position 1 will direct incoming electrophiles to the meta positions, which are positions 3 and 5.

Considering these combined effects:

Position 3: Is ortho to the methyl group at position 2 and meta to the benzoyl group and the methyl group at position 5.

Position 4: Is para to the methyl group at position 2 and ortho to the methyl group at position 5.

Position 6: Is ortho to the methyl group at position 5 and meta to the methyl group at position 2.

The outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions. However, the strong activating and directing effect of the two methyl groups is likely to overcome the deactivating effect of the benzoylacetate group, leading to substitution primarily at the positions most activated by the methyl groups. The most likely positions for substitution would be positions 4 and 6, which are ortho and para to the activating methyl groups.

Table 2: Predicted Directing Effects on the Dimethylphenyl Moiety

| Position | Influence of 2-Methyl Group | Influence of 5-Methyl Group | Influence of Benzoylacetate Group | Overall Predicted Reactivity |

| 3 | Ortho (Activating) | Meta (Weakly Activating) | Meta (Deactivating) | Moderately Favorable |

| 4 | Para (Activating) | Ortho (Activating) | Ortho (Strongly Deactivating) | Highly Favorable |

| 6 | Meta (Weakly Activating) | Ortho (Activating) | Ortho (Strongly Deactivating) | Highly Favorable |

Advanced Studies of Michael Addition Reactions for β-Aroyldimethyl Acrylic Systems

The active methylene (B1212753) group (the α-carbon between the two carbonyls) of this compound is acidic and can be readily deprotonated by a base to form a stabilized enolate. This enolate is a soft nucleophile and can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors).

The reaction of the enolate of this compound with a suitable Michael acceptor, such as an α,β-unsaturated ketone or ester, would lead to the formation of a new carbon-carbon bond at the β-position of the acceptor. This reaction is a powerful tool for the construction of complex molecules.

For instance, the reaction of the enolate with an acrylic ester derivative would lead to the formation of a β-aroyldimethyl acrylic system. These systems are valuable intermediates in organic synthesis. The reaction proceeds via the conjugate addition of the enolate to the double bond of the acrylic system, followed by protonation.

Photochemical Transformations and Intramolecular Hydrogen Atom Transfer in Related Benzoyl Systems

The benzoyl moiety in this compound can undergo photochemical transformations upon irradiation with UV light. A common photochemical reaction for aromatic ketones is the Norrish Type I and Type II reactions. chemrxiv.org

Norrish Type I: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, leading to the formation of a benzoyl radical and an ethyl acetate (B1210297) radical. These radicals can then undergo various subsequent reactions, such as decarbonylation, recombination, or hydrogen abstraction. stackexchange.com

Norrish Type II: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. For this to occur in this compound, a γ-hydrogen would need to be accessible. Given the structure, a γ-hydrogen is present on the ethoxy group of the ester. Intramolecular hydrogen atom transfer from this position could lead to subsequent cyclization or fragmentation products.

Furthermore, intramolecular hydrogen atom transfer is a key step in many photochemical reactions of benzoyl systems. nih.gov In related systems, photoenolization via intramolecular hydrogen atom transfer from an ortho-alkyl group on the benzoyl ring is a known process. While this compound has a methyl group at the ortho position, the presence of the β-dicarbonyl moiety introduces alternative and likely more favorable reaction pathways.

Photoenolization Mechanisms and Stereochemical Outcomes

The process of photoenolization, a light-induced tautomerization to an enol form, is a key photoreaction of ortho-alkylated benzoyl compounds. For this compound, this process is anticipated to proceed via a well-established mechanism involving an intramolecular hydrogen abstraction.

Upon absorption of light, the molecule is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. In this triplet state, the carbonyl oxygen abstracts a hydrogen atom from one of the ortho-methyl groups (a γ-hydrogen abstraction) in a 1,5-hydrogen shift. This intramolecular hydrogen transfer results in the formation of a transient biradical species, which subsequently rearranges to form a xylylenol-type photoenol. This photoenol is a highly reactive intermediate.

While direct studies on the stereochemical outcomes of the photoenolization of this compound are not extensively documented, research on analogous 2,5-dimethylbenzoyl oxiranes provides valuable insights. scribd.comnih.gov The irradiation of these related compounds leads to the formation of β-hydroxy functionalized indanones through a mechanism that is initiated by photoenolization. scribd.comnih.gov This suggests that the initially formed xylylenol intermediate can undergo subsequent intramolecular reactions. The stereochemistry of the final products in such reactions would be dictated by the geometry of the transient photoenol. The planarity of the xylylenol intermediate can potentially lead to the formation of racemic mixtures unless a chiral influence is present.

The general mechanism can be summarized as follows:

| Step | Description | Intermediate |

| 1. | Photoexcitation to singlet state | Excited singlet state |

| 2. | Intersystem crossing | Excited triplet state |

| 3. | Intramolecular H-abstraction | Biradical species |

| 4. | Rearrangement | Xylylenol (photoenol) |

Quantum Yield Analysis and Kinetic Studies of Photoreactions

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. For the photoenolization of this compound, the quantum yield would represent the efficiency of the formation of the photoenol from the excited state.

Kinetic studies of these photoreactions are often performed using techniques like nanosecond laser flash photolysis and transient absorption spectroscopy. scribd.comresearchgate.netedinst.com These methods allow for the detection and characterization of short-lived transient species, such as the triplet state and the photoenol.

| Parameter | Description | Significance |

| Quantum Yield (Φ) | Efficiency of the photoreaction. | Indicates the practicality of the photochemical transformation. |

| Rate Constant (k) | Speed of a particular reaction step (e.g., H-abstraction). | Provides insight into the reaction mechanism and identifies rate-determining steps. |

| Transient Lifetime (τ) | The average time a transient species exists. | Determines the feasibility of intermolecular reactions or subsequent intramolecular rearrangements. |

Catalytic Transformations and Controlled Chemical Modifications

Beyond its photochemical reactivity, the structure of this compound offers multiple sites for catalytic transformations, enabling controlled chemical modifications to synthesize a variety of valuable compounds.

Exploration of Oxidative Cross-Coupling Reactions

The enolizable β-keto ester moiety of this compound makes it a suitable candidate for oxidative cross-coupling reactions. While specific examples involving this exact substrate are scarce, the general reactivity of β-keto esters in such transformations is well-established. These reactions typically involve the in-situ generation of an enolate, which can then be coupled with a variety of partners under oxidative conditions.

Potential oxidative cross-coupling reactions could involve:

α-Arylation: Coupling with aryl boronic acids or other organometallic reagents in the presence of an oxidant and a metal catalyst (e.g., palladium, copper).

α-Heteroarylation: Introduction of a heteroaromatic ring at the α-position.

Dimerization: Oxidative coupling of two molecules of the β-keto ester to form a tetracarbonyl compound.

The success of these reactions would depend on the careful selection of the catalyst, oxidant, and reaction conditions to favor the desired cross-coupling pathway over potential side reactions such as homocoupling.

Asymmetric Enantioselective Hydrogenation of Proximal Unsaturated Bonds

The carbonyl group within the β-keto ester functionality of this compound represents a proximal unsaturated bond that could be a target for asymmetric enantioselective hydrogenation. This transformation would yield a chiral β-hydroxy ester, a valuable building block in organic synthesis.

The field of asymmetric hydrogenation has seen significant advancements, with chiral ruthenium and rhodium phosphine (B1218219) complexes being particularly effective catalysts. nih.gov For the hydrogenation of a β-keto ester like this compound, a catalyst system such as Ru-BINAP could be employed. The mechanism would involve the coordination of the keto ester to the chiral metal center, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl group, leading to the formation of one enantiomer of the corresponding alcohol in excess.

The enantiomeric excess (ee) of the product is highly dependent on the choice of the chiral ligand and the reaction conditions. Research on the asymmetric hydrogenation of other β-keto esters has demonstrated the feasibility of achieving high yields and excellent enantioselectivities. youtube.com

| Transformation | Catalyst Type | Potential Product | Significance |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-phosphine complexes | Chiral β-hydroxy ester | Access to enantiomerically pure building blocks for pharmaceuticals and fine chemicals. |

Strategic Applications of Ethyl 2,5 Dimethylbenzoyl Acetate in Complex Molecule Construction

Functional Role as a Pivotal Synthetic Intermediate in Multistep Sequences

Ethyl (2,5-dimethylbenzoyl)acetate's significance in organic synthesis lies in its adaptability as a pivotal intermediate. The presence of both a ketone and an ester group allows for a variety of chemical transformations. The active methylene (B1212753) group situated between the two carbonyls is particularly reactive and can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in a multitude of reactions, including alkylations, acylations, and condensations, enabling the introduction of new substituents and the extension of the carbon skeleton.

Furthermore, the benzoyl group can be modified through aromatic substitution reactions, while the ester functionality can be hydrolyzed, reduced, or converted into other functional groups. This multifunctionality allows chemists to strategically manipulate the molecule in a stepwise manner, progressively building up molecular complexity en route to a final target molecule. The strategic sequencing of these transformations is a cornerstone of modern synthetic chemistry, and this compound provides a robust platform for such endeavors.

Targeted Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of various heterocyclic systems.

Formation of Highly Substituted Furans via Tandem Condensation-Cyclization.nih.govemory.edu

Highly substituted furans, a class of five-membered aromatic heterocycles, can be efficiently synthesized using this compound. One common strategy involves a tandem condensation-cyclization sequence. For instance, the rhodium(II) acetate-catalyzed reaction of α-diazocarbonyls with acetylenes provides a pathway to furan (B31954) derivatives. emory.eduresearchgate.net In a related approach, the reaction of this compound with appropriate reagents can lead to the formation of a 1,4-dicarbonyl intermediate, which then undergoes acid- or base-catalyzed cyclization and dehydration to furnish the furan ring. The substituents on the resulting furan can be controlled by the choice of the starting materials and reaction conditions, allowing for the synthesis of a diverse library of furan derivatives. nih.govorganic-chemistry.orglookchem.com

Cyclization Reactions Leading to Pyrazine (B50134), β-Carboline, and Quinoxaline (B1680401) Derivatives.nih.govnih.govastu.edu.etresearchgate.net

The reactivity of the dicarbonyl moiety in this compound also enables its use in the synthesis of various nitrogen-containing heterocycles.

Pyrazines: These six-membered aromatic heterocycles can be prepared through the condensation of a 1,2-dicarbonyl compound, derivable from this compound, with a 1,2-diamine. researchgate.netsciencemadness.orgresearchgate.net The reaction typically proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. researchgate.net

β-Carbolines: This class of tricyclic alkaloids and their derivatives often exhibit significant biological activity. nih.govastu.edu.etnih.gov The synthesis of β-carboline scaffolds can involve the Pictet-Spengler reaction, where a tryptamine (B22526) derivative reacts with an aldehyde or ketone. nih.govastu.edu.et this compound can be transformed into a suitable keto-aldehyde or diketone precursor for this cyclization.

Quinoxalines: These bicyclic heterocycles, containing a benzene (B151609) ring fused to a pyrazine ring, are readily synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov this compound can serve as a precursor to the required dicarbonyl component, leading to the formation of substituted quinoxaline derivatives. researchgate.net

Participation in Cascade and Domino Reactions for Increased Synthetic Efficiency.wikipedia.orgnih.govbeilstein-journals.org

Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive transformations that occur in a single pot without the isolation of intermediates. wikipedia.orgub.edu These reactions are highly desirable in organic synthesis as they increase efficiency by reducing the number of purification steps, saving time and resources. wikipedia.orgnih.gov this compound, with its multiple reactive sites, is an excellent substrate for designing cascade sequences.

For example, a reaction sequence could be initiated at the active methylene group, followed by a cyclization involving one of the carbonyl groups, and culminating in a final aromatization or rearrangement step. Such a process allows for the rapid construction of complex molecular frameworks from a relatively simple starting material. beilstein-journals.orgnih.gov The development of organocatalyzed cascade reactions has further expanded the possibilities for utilizing substrates like this compound in the stereocontrolled synthesis of intricate molecules. beilstein-journals.org

Exploitation in Novel Carbon-Carbon Bond Forming Methodologies

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. organic-chemistry.orgcapes.gov.brdtu.dk The active methylene group of this compound makes it a valuable nucleophile in a variety of C-C bond-forming reactions. researchgate.netdtu.dk

Recent advancements in catalysis have led to the development of novel methodologies that can utilize β-keto esters like this compound. These can include transition-metal-catalyzed cross-coupling reactions or organocatalytic enantioselective additions. For instance, under the right conditions, the enolate of this compound can be coupled with various electrophiles, such as alkyl halides, aryl halides, or other activated species, to forge new carbon-carbon bonds with high precision and control. The ability to form these bonds efficiently is critical for the assembly of complex target molecules.

Strategic Derivatization for the Synthesis of Advanced Chemical Architectures

The versatility of this compound extends to its strategic derivatization to access more complex and advanced chemical architectures. The initial transformations at the active methylene or carbonyl groups can be followed by further manipulations of the newly introduced functionalities or the aromatic ring.

For example, the furan, pyrazine, or quinoxaline rings formed from this compound can be further functionalized through electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or other transformations. This allows for the synthesis of highly decorated heterocyclic systems with tailored electronic and steric properties. These advanced architectures can serve as key components in the development of new pharmaceuticals, agrochemicals, and functional materials.

Advanced Spectroscopic and Structural Characterization of Ethyl 2,5 Dimethylbenzoyl Acetate and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the mapping of proton and carbon frameworks within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of Ethyl (2,5-dimethylbenzoyl)acetate is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, the methylene protons adjacent to the carbonyl and ester groups, and the two methyl groups on the benzene (B151609) ring.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-OCH₂CH₃) | ~1.2 | Triplet | ~7 |

| Aromatic-CH₃ (2-position) | ~2.3 | Singlet | - |

| Aromatic-CH₃ (5-position) | ~2.3 | Singlet | - |

| Methylene (-COCH₂COO-) | ~3.9 | Singlet | - |

| Ethyl (-OCH₂CH₃) | ~4.2 | Quartet | ~7 |

| Aromatic Protons | ~7.0-7.5 | Multiplet | - |

The aromatic protons are anticipated to appear as a multiplet in the downfield region of the spectrum due to the deshielding effect of the benzene ring. The two aromatic methyl groups are expected to appear as a single peak or two closely spaced singlets. The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons, which in turn will appear as a triplet. The active methylene protons flanked by the two carbonyl groups are expected to be a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and to gain insight into their chemical environment. Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, predicted chemical shifts can be estimated from data available for analogues like ethyl benzoylacetate and other substituted aromatic compounds. chemicalbook.com

The ¹³C NMR spectrum of this compound would display signals for the carbonyl carbons (ketone and ester), the aromatic carbons, the ethyl group carbons, the active methylene carbon, and the two aromatic methyl carbons.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-OCH₂C H₃) | ~14 |

| Aromatic-C H₃ (2 & 5 positions) | ~21 |

| Methylene (-COC H₂COO-) | ~46 |

| Ethyl (-OC H₂CH₃) | ~61 |

| Aromatic Carbons | ~128-138 |

| Ester Carbonyl (-C OO-) | ~168 |

| Ketone Carbonyl (-C O-) | ~195 |

The carbonyl carbons are the most deshielded and appear furthest downfield. The aromatic carbons will have a range of chemical shifts depending on their substitution.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal correlations between scalar coupled protons. For instance, a cross-peak would be observed between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would show which protons are directly attached to which carbon atoms. It would link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation technique is crucial for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. For example, the protons of the aromatic methyl groups would show correlations to the quaternary aromatic carbons and the adjacent aromatic CH carbons, helping to confirm the substitution pattern on the benzene ring. The methylene protons (-COCH₂COO-) would show correlations to both the ketone and ester carbonyl carbons.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₃H₁₆O₃), the exact molecular weight is 220.1099 g/mol .

While a specific mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on its structure. Common fragmentation pathways for β-keto esters include cleavage at the α-position to the carbonyl groups and McLafferty rearrangement.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Fragment Ion |

| 220 | [M]⁺ (Molecular Ion) |

| 175 | [M - OCH₂CH₃]⁺ |

| 147 | [M - COOCH₂CH₃]⁺ or [CH₃C₆H₄CO]⁺ |

| 119 | [CH₃C₆H₄CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The molecular ion peak would be observed at m/z 220. The loss of the ethoxy group (-OCH₂CH₃) would result in a fragment at m/z 175. A prominent peak at m/z 147 could correspond to either the loss of the entire ethyl ester group or the 2,5-dimethylbenzoyl cation. Further fragmentation of the benzoyl moiety would lead to characteristic aromatic fragments.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone carbonyl groups, C-O single bonds, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H (aliphatic) stretch |

| ~1740 | C=O (ester) stretch |

| ~1685 | C=O (ketone) stretch |

| ~1600, ~1475 | C=C (aromatic) stretch |

| ~1250-1000 | C-O (ester) stretch |

The presence of two distinct carbonyl peaks is a key feature, with the ester carbonyl typically appearing at a higher wavenumber than the ketone carbonyl. The exact positions of these bands can be influenced by conjugation and the electronic effects of the substituents on the aromatic ring.

Single Crystal X-ray Diffraction for Solid-State Structural Conformation of Analogues

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, the analysis of closely related analogues provides valuable insights into its likely solid-state conformation.

For instance, the crystal structure of a more complex analogue, Ethyl 2-(4-benzoyl-2,5-dimethyl-phen-oxy)acetate, has been reported. nih.gov In this molecule, the dihedral angle between the two benzene rings is 69.04 (11)°. nih.gov This significant twist is a result of steric hindrance between the two aromatic systems. Although this compound lacks the second phenyl ring and the ether linkage, the principle of steric hindrance influencing conformation is relevant. It can be inferred that in the solid state, the plane of the benzoyl group and the plane of the ethyl acetate (B1210297) moiety in this compound would likely not be coplanar to minimize steric strain. The presence of the two methyl groups on the benzene ring would further influence the preferred conformation. The study of such analogues highlights the importance of intermolecular and intramolecular interactions in dictating the solid-state packing and conformation.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and stereochemical properties of this compound are dictated by a combination of factors, including the rotational freedom around its single bonds, the potential for keto-enol tautomerism, and the steric and electronic influences of its substituent groups. A comprehensive understanding of these aspects is crucial for predicting its reactivity and interactions in various chemical environments.

The conformational landscape of this compound is primarily defined by the rotation around three key single bonds: the C(benzoyl)-C(carbonyl) bond, the C(carbonyl)-C(α) bond, and the C(α)-C(ester carbonyl) bond. The relative orientation of the 2,5-dimethylbenzoyl group and the ethyl acetate moiety gives rise to a number of possible conformers.

A significant feature of β-keto esters like this compound is the existence of a tautomeric equilibrium between the keto and enol forms. The enol form is stabilized by the formation of a six-membered pseudo-ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. The position of this equilibrium is sensitive to solvent polarity, with nonpolar solvents generally favoring the hydrogen-bonded enol form, while polar solvents can shift the equilibrium towards the more polar keto tautomer.

The stereochemistry of this compound is also an important consideration. While the parent molecule is achiral, the introduction of a substituent at the α-carbon would create a chiral center, leading to the possibility of enantiomers. The preferred conformation of the molecule would then play a crucial role in determining the stereochemical outcome of reactions at this position.

To provide a more quantitative insight into the conformational preferences, data from computational studies on the closely related molecule, ethyl benzoylacetate, can be considered. These studies reveal the relative energies of different conformers in both the keto and enol forms.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| K1 | 0.00 | Most stable keto conformer |

| K2 | 0.58 | Slightly higher energy keto conformer |

| K3 | 1.23 | Higher energy keto conformer |

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| E1 (cis-enol) | 0.00 | Most stable enol conformer with intramolecular H-bond |

| E2 (cis-enol) | 1.54 | Higher energy cis-enol conformer |

| E3 (trans-enol) | 8.97 | Significantly less stable trans-enol conformer |

Note: The data in the tables above is for the analogous compound ethyl benzoylacetate and is used to illustrate the general conformational preferences of this class of molecules. The actual energy values for this compound may vary due to the steric influence of the dimethyl substitution.

Computational and Theoretical Chemistry Studies on Ethyl 2,5 Dimethylbenzoyl Acetate Reactivity

Application of Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanics (MM) Methodologies

There are no documented instances of QM or QM/MM methods being used to study Ethyl (2,5-dimethylbenzoyl)acetate. These approaches are fundamental for modeling chemical reactions and electronic processes. QM methods would be applied to the core structure to accurately describe its electronic behavior, while QM/MM methods would be suitable for studying the molecule's behavior in a larger system, such as in a solvent or interacting with a biological target.

Prediction and Validation of Reaction Pathways, Transition States, and Intermediates

No studies have been published that predict or validate the reaction pathways, transition states, or intermediates for reactions involving this compound. This type of analysis is crucial for understanding reaction mechanisms and kinetics, which is vital for chemical synthesis and process optimization.

Analysis of Electronic Properties and Reactivity Descriptors (e.g., Fukui functions, electrostatic potential maps)

There is no available research detailing the electronic properties of this compound. Reactivity descriptors such as Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attack, and electrostatic potential maps, which visualize the charge distribution, have not been calculated for this compound.

Influence of Solvent Effects on Reaction Energetics and Mechanistic Landscapes

The impact of different solvents on the reaction energetics and mechanisms of this compound has not been investigated in any published computational studies. Such research would be important for understanding how the solvent environment can influence reaction outcomes and rates.

Future Research Directions and Emerging Trends in Ethyl 2,5 Dimethylbenzoyl Acetate Chemistry

Development of Innovative Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of β-keto esters, including Ethyl (2,5-dimethylbenzoyl)acetate, traditionally relies on methods like the Claisen condensation. However, modern organic synthesis is increasingly focused on the development of highly selective and efficient catalytic systems to minimize waste, reduce reaction times, and improve yields.

Future research is likely to focus on several key areas of catalysis:

Palladium-Catalyzed Carbonylative Coupling: A promising strategy for the synthesis of aromatic β-keto esters involves the carbonylative cross-coupling reaction of alkyl iodides and arylboronic acids, catalyzed by a palladium complex. rsc.org This method offers a novel approach to constructing the β-keto ester framework and a cooperative radical and Pd-catalyzed mechanism has been proposed. rsc.org

Lipase-Catalyzed Transesterification: Biocatalysis offers a green and mild alternative for the synthesis of β-keto esters. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the transesterification of β-keto esters under solvent-free conditions, leading to high yields and the potential for producing optically active compounds. google.com

Heterogeneous Catalysis: The use of solid-supported catalysts is a growing trend aimed at simplifying catalyst recovery and reuse. For the synthesis of β-keto esters, heterogeneous catalysts could be employed in reactions such as the condensation of aldehydes with ethyl diazoacetate. thieme-connect.com

Boron-Based Catalysis: Boric acid has been demonstrated as an environmentally benign catalyst for the transesterification of β-keto esters with a range of alcohols, offering high yields under relatively mild conditions. rsc.org

These innovative catalytic systems hold the potential to significantly improve the synthesis of this compound, making it more accessible and environmentally friendly.

| Catalytic System | Potential Advantage for this compound Synthesis |

| Palladium-Catalyzed Carbonylative Coupling | Novel synthetic route with potential for high efficiency. rsc.org |

| Lipase-Catalyzed Transesterification | Green, mild, solvent-free conditions, and potential for chirality. google.com |

| Heterogeneous Catalysis | Simplified catalyst recovery and reuse, suitable for flow chemistry. thieme-connect.com |

| Boron-Based Catalysis | Environmentally benign and effective for transesterification. rsc.org |

Exploration of Unprecedented Synthetic Transformations and Applications

Beyond its synthesis, the reactivity of this compound as a β-keto ester opens up a vast landscape of potential synthetic transformations and applications. β-Keto esters are valuable building blocks in organic synthesis due to the presence of multiple reactive sites.

Future research is anticipated to explore:

Novel Heterocycle Synthesis: β-Keto esters are key precursors in the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For instance, they can be used to synthesize substituted pyrimidines and thiophene (B33073) derivatives with potential anti-tumor activities. nih.govresearchgate.net The specific substitution pattern of this compound could lead to novel heterocyclic scaffolds.

Palladium-Catalyzed Reactions of Allylic Esters: The chemistry of palladium enolates generated from allyl β-keto esters has been shown to be a versatile tool for various transformations, including the formation of α-allyl ketones, α,β-unsaturated ketones, and α-methylene ketones. nih.gov Applying these methodologies to an allylic derivative of this compound could unlock new synthetic pathways.

Zinc Carbenoid Mediated Chain Extension: The conversion of β-keto esters into β-substituted γ-keto esters can be achieved through treatment with zinc carbenoids. organic-chemistry.org This method allows for the introduction of substituents at the β-position, a transformation that is often challenging using conventional methods. organic-chemistry.org

Medicinal Chemistry Applications: β-Keto esters have been investigated for their potential antibacterial activity, with designs based on the structure of bacterial quorum sensing autoinducers. mdpi.comnih.gov The unique substitution of this compound could be explored for the development of new antibacterial agents. Furthermore, related benzophenone (B1666685) structures have been studied for their potential as anticancer agents. nih.gov

The exploration of these and other synthetic transformations will undoubtedly expand the utility of this compound as a versatile chemical intermediate.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient and controlled continuous flow systems. This transition offers numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen reaction conditions.

Future research in the context of this compound will likely involve:

Continuous Flow Synthesis of β-Keto Esters: The development of in-flow processes for the synthesis of β-keto esters has already been demonstrated, for example, through the BF(3)·OEt(2)-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes. nih.gov Such systems can be adapted for the continuous production of this compound. Multi-step flow protocols for synthesizing complex molecules from α,β-unsaturated carbonyl compounds have also been reported, highlighting the potential for integrated synthesis. rsc.org

Automated Synthesis Platforms: The integration of robotics and artificial intelligence is revolutionizing chemical synthesis. youtube.com Automated platforms can perform entire synthetic sequences, from reagent dispensing to purification, with minimal human intervention. sigmaaldrich.com These systems can be used to rapidly optimize the synthesis of this compound and explore its subsequent reactions in a high-throughput manner.

The adoption of these technologies will accelerate the discovery and development of new chemistries involving this compound.

| Technology | Potential Impact on this compound Chemistry |

| Continuous Flow Chemistry | Enhanced safety, improved reproducibility, and scalability of synthesis. nih.govrsc.org |

| Automated Synthesis Platforms | Rapid optimization of reaction conditions and high-throughput screening of derivatives. youtube.comsigmaaldrich.com |

Advanced Mechanistic Insights through Time-Resolved Spectroscopy and In Situ Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Modern spectroscopic techniques are providing unprecedented insights into the transient intermediates and transition states that govern chemical reactions.

For this compound, future research could leverage:

Time-Resolved Spectroscopy: Techniques like time-resolved infrared absorption spectroscopy can be used to study the kinetics of fast reactions and identify short-lived intermediates. acs.orgwikipedia.orgyoutube.com This could be applied to understand the mechanism of catalytic reactions involved in the synthesis of this compound, such as the formation of acylium ions in Friedel-Crafts acylation reactions. scilit.com

In Situ Reaction Monitoring: The use of in situ spectroscopic probes, such as attenuated total reflectance (ATR) mid-infrared spectroscopy and mass spectrometry, allows for the real-time monitoring of reaction progress. spectroscopyonline.comnih.gov This provides valuable data for kinetic analysis and process optimization, ensuring efficient and controlled synthesis of this compound. By analyzing the spectra from a real reaction, researchers can identify changes and the potential involvement of intermediate species. spectroscopyonline.com

These advanced analytical methods will provide a more detailed picture of the chemical processes involving this compound, paving the way for more rational and efficient synthetic design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl (2,5-dimethylbenzoyl)acetate, and how do reaction parameters affect yield?

- Methodology : A two-step esterification and Friedel-Crafts acylation approach is commonly employed. First, acetylation of 2,5-dimethylbenzoic acid with acetic anhydride forms the acyl chloride intermediate. Subsequent reaction with ethyl acetoacetate under basic conditions (e.g., NaH or Et₃N) yields the target compound. Key parameters include temperature control (0–5°C for acylation, reflux for esterification) and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to ethyl acetoacetate). Yields typically range from 60–75% .

- Data Contradictions : Lower yields (<50%) may arise from incomplete acylation due to moisture sensitivity. Anhydrous conditions and molecular sieves are critical to suppress hydrolysis .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~170 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.2 ppm for 2,5-dimethylbenzoyl substituents).

- IR Spectroscopy : Strong C=O stretches at ~1730 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone) confirm functional groups.

- X-ray Crystallography : SHELX software (via SHELXL refinement) resolves stereoelectronic effects, such as planarity of the benzoyl-acetate moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.